1,2-Bis(dicyclohexylphosphino)ethane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

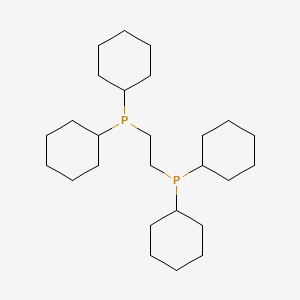

Structure

3D Structure

特性

IUPAC Name |

dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUYBUIVMHNXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336507 | |

| Record name | 1,2-Bis(dicyclohexylphosphino)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23743-26-2 | |

| Record name | 1,2-Bis(dicyclohexylphosphino)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23743-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(dicyclohexylphosphanyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023743262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(dicyclohexylphosphino)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(dicyclohexylphosphino)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(DICYCLOHEXYLPHOSPHANYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG2ZG8EGQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies of 1,2 Bis Dicyclohexylphosphino Ethane

Established Synthetic Routes

Reaction of 1,2-Dibromoethane (B42909) with Dicyclohexylphosphine (B1630591)

A common and direct method for preparing 1,2-Bis(dicyclohexylphosphino)ethane involves the reaction of dicyclohexylphosphine with 1,2-dibromoethane. This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the phosphine (B1218219).

One documented procedure involves the use of cesium hydroxide (B78521) monohydrate as the base in an anhydrous N,N-dimethylformamide (DMF) solvent. chemicalbook.com In this process, dicyclohexylphosphine is added to a suspension of cesium hydroxide monohydrate and molecular sieves in DMF. chemicalbook.com After stirring, 1,2-dibromoethane is introduced, leading to the formation of the desired product as a white crystalline solid after reaction, extraction, and recrystallization. chemicalbook.com This specific method has been reported to achieve a yield of 81%. chemicalbook.com

Table 1: Synthesis of this compound via 1,2-Dibromoethane

| Reactants | Reagents/Solvents | Reaction Time | Yield | Reference |

|---|

Reaction of 1,2-Dichloroethane (B1671644) with Dicyclohexylphosphine

Similar to the bromo-analogue, 1,2-dichloroethane can also serve as the electrophilic backbone for the synthesis of dcpe. A patented method describes a multi-step process where dicyclohexylphosphine chloride is first treated to form an intermediate, which then reacts with 1,2-dichloroethane. google.com

Another approach involves the synthesis of 1,2-bis(dialkylphosphoryl)ethanes as precursors. In this method, a Grignard reagent is reacted with diethyl phosphite, followed by the addition of 1,2-dichloroethane to form the bis(phosphoryl)ethane compound. nih.gov This intermediate must then be reduced to yield the final phosphine. A high-yield synthesis of 1,2-bis(dicyclohexylphosphine)ethane from 1,2-dichloroethane has been reported, achieving a 96% yield by reacting a bis(dicyclohexylphosphine)cadmium intermediate with the dichloroalkane. google.com

Routes via Bisphosphine Oxides Reduction

The synthesis of dcpe can also be achieved through the reduction of its corresponding bis(phosphine oxide), 1,2-bis(dicyclohexylphosphoryl)ethane. This route is particularly useful as phosphine oxides are often more stable and easier to handle than their phosphine counterparts.

A general preparative method involves reacting chlorodicyclohexylphosphine (B95532) with ethylene (B1197577) glycol. The resulting bisphosphinite intermediate is then heated to rearrange into the more stable bis(phosphine oxide). researchgate.net This oxide is subsequently reduced to this compound using a reducing agent such as trichlorosilane. researchgate.net

A more recent and convenient protocol utilizes a sodium aluminium hydride/sodium hydride mixture for the reduction step. nih.gov This approach starts with the synthesis of 1,2-bis(dialkylphosphoryl)ethanes, which are then converted to ethylenebis(dialkylchlorophosphonium) dichlorides using oxalyl chloride. nih.gov The final step is the reduction of this intermediate to the desired 1,2-bis(dialkylphosphino)ethane. nih.gov This method is advantageous as it is suitable for multi-gram scale synthesis and uses a non-aqueous work-up. nih.gov

Table 2: Reduction of Phosphine Oxide Intermediates

| Precursor | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| 1,2-Bis(dicyclohexylphosphoryl)ethane | Trichlorosilane | Formed from chlorodicyclohexylphosphine and ethylene glycol. | researchgate.net |

Routes via Dichlorophosphinoethane and Grignard Reagents

An alternative synthetic strategy employs 1,2-bis(dichlorophosphino)ethane (B1347013) as a key intermediate. This compound, a colorless liquid, is prepared from the reaction of ethylene, white phosphorus, and phosphorus trichloride. wikipedia.org It serves as a precursor to various chelating diphosphines. wikipedia.org

The synthesis of the final product is achieved by reacting 1,2-bis(dichlorophosphino)ethane with a suitable Grignard reagent. For the synthesis of this compound, cyclohexylmagnesium bromide would be the required Grignard reagent. The reaction of 1,2-bis(dichlorophosphino)ethane with Grignard reagents provides a versatile method for introducing a wide range of alkyl or aryl groups onto the phosphorus atoms. wikipedia.org This principle has been demonstrated in the synthesis of related compounds, such as 1,2-bis(ditolylphosphino)ethane, which was prepared by reacting 1,2-bis(dichlorophosphino)ethane with the Grignard reagent derived from 4-bromotoluene. researchgate.net

Advances in Synthetic Methodologies

Modern synthetic chemistry aims to develop methods that are not only high-yielding but also more efficient in terms of atom economy and environmental impact.

Atom-Economic Syntheses

Atom economy is a principle that emphasizes the maximization of the incorporation of all materials from the starting reagents into the final product. Research in this area has led to novel approaches for synthesizing diphosphine ligands.

One innovative, atom-economical approach involves the synthesis of 1,2-bis(phosphine oxide)ethanes using calcium carbide as the source of the ethane (B1197151) bridge. rsc.org This methodology provides a convenient route for introducing isotopic labels (D and ¹³C) by using labeled calcium carbide. rsc.org The resulting bis(phosphine oxide) can then be reduced to the corresponding diphosphine.

Another advanced strategy involves the radical difunctionalization of ethylene. nih.gov This method allows for the synthesis of both symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) analogues by reacting ethylene with two phosphine-centered radicals. nih.gov While this specific research focused on DPPE derivatives, the underlying principle of directly using a fundamental C2 unit like ethylene represents a significant step towards more efficient and atom-economical syntheses of diphosphine ligands. nih.gov

Radical-Based Synthetic Approaches

The construction of the ethylene bridge in bisphosphine ligands can be achieved through various synthetic routes, including novel radical-based methodologies. One innovative approach involves the radical difunctionalization of ethylene gas. While extensively studied for aryl-substituted analogues like 1,2-bis(diphenylphosphino)ethane (DPPE), the principles are applicable to the synthesis of alkyl-substituted phosphines such as dcype. chemrxiv.org

This method utilizes phosphine-centered radicals which add across the double bond of ethylene. A feasible pathway can be initiated by the reaction of a diphosphine species, such as tetradicyclohexyl-diphosphine, with ethylene under photocatalytic conditions. chemrxiv.org A proposed reaction is outlined below:

Reaction Scheme for Radical-Based Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

This strategy represents a modern alternative to traditional nucleophilic substitution methods, offering a direct route from a fundamental C2 feedstock like ethylene. chemrxiv.org However, such methods can require specialized equipment to handle gaseous reagents under pressure and photochemical reaction setups. chemrxiv.org

Synthetic Challenges and Considerations

The synthesis of this compound is accompanied by several challenges that necessitate precise control over the experimental setup.

A prevalent synthetic route to this compound involves the reaction of a dicyclohexylphosphine nucleophile with a 1,2-dihaloethane electrophile. A critical factor in this synthesis is the strict control of stoichiometry to prevent the formation of undesired side products.

In a typical procedure, dicyclohexylphosphine is reacted with 1,2-dibromoethane. chemicalbook.com To maximize the yield of the desired bidentate ligand and minimize the formation of mono-phosphonium salts or other byproducts, a carefully controlled excess of the phosphine reagent is often employed. For instance, a reported synthesis uses approximately 1.6 to 2 equivalents of dicyclohexylphosphine for every equivalent of 1,2-dibromoethane. chemicalbook.com One specific example details the reaction of 2.14 mmol of dicyclohexylphosphine with 1.29 mmol of 1,2-dibromoethane, which, after reaction and purification, afforded the final product in an 81% yield. chemicalbook.com Failure to control this ratio can lead to a complex mixture of products, complicating the purification process.

Phosphines, particularly electron-rich alkylphosphines like this compound, are highly susceptible to oxidation. The phosphorus(III) center can be readily oxidized by atmospheric oxygen to form the corresponding phosphine oxide. acs.org This side reaction is often irreversible and results in a product that is inactive as a ligand for many catalytic applications.

To prevent this, all manipulations involving the synthesis and handling of this compound must be carried out under a strictly inert atmosphere. chemicalbook.comwdfiles.com This is typically achieved using a Schlenk line or a glovebox, with nitrogen or argon gas to exclude oxygen and moisture. wdfiles.comchemistryviews.org Solvents must be thoroughly dried and degassed prior to use to remove dissolved oxygen and water. wdfiles.com The necessity of these techniques is a defining feature of phosphine chemistry. chemistryviews.org Some synthetic strategies even employ a protection-deprotection sequence, where the phosphine is intentionally oxidized to the more stable phosphine oxide for manipulation and then reduced back to the phosphine in a final step. researchgate.net

Purification Techniques for Research Applications

Achieving high purity is essential for the use of this compound in sensitive research applications like catalysis. Given its air-sensitive nature, purification must be conducted using specialized techniques.

Common Purification Methods for this compound

| Technique | Description | Typical Impurities Removed | Reference(s) |

|---|---|---|---|

| Recrystallization | The crude solid product is dissolved in a minimal amount of a suitable hot solvent (e.g., benzene (B151609) or toluene) and allowed to cool slowly, causing the pure compound to crystallize. This is performed under an inert atmosphere. | Unreacted starting materials, soluble side products. | chemicalbook.com |

| Sublimation | The solid compound is heated under high vacuum, causing it to transition directly from a solid to a gas, which then crystallizes on a cold surface, leaving non-volatile impurities behind. A reported condition is 135 °C at 0.06 mm Hg. | Non-volatile salts, polymeric materials. | researchgate.net |

| Filtration | To remove solid by-products, such as salts formed during the reaction (e.g., cesium bromide), the reaction mixture can be filtered through an inert filter aid like Celite under an inert atmosphere. | Insoluble salts and by-products. | acs.org |

| Column Chromatography | The product mixture is passed through a column of a solid adsorbent (e.g., silica (B1680970) gel or alumina) using an appropriate solvent system. This must be done in a glovebox or using a closed system to exclude air. | Structurally similar side products. | mdpi.com |

After purification, the compound is typically stored in a sealed container under an inert atmosphere to maintain its integrity. researchgate.net

Coordination Chemistry of 1,2 Bis Dicyclohexylphosphino Ethane

Ligand Properties and Coordination Modes

The coordinating behavior of dcpe is a direct consequence of its unique structural and electronic features. The combination of bulky cyclohexyl substituents and a flexible ethane (B1197151) backbone allows it to form stable and well-defined metal complexes.

The steric and electronic profile of a phosphine (B1218219) ligand is critical in determining the stability, structure, and catalytic activity of its metal complexes. Dcpe is characterized as a bulky and highly basic ligand. wikiwand.comwikipedia.org

Steric Properties : The most significant steric feature of dcpe is the presence of four cyclohexyl rings. These bulky groups create a sterically hindered environment around the coordinating phosphorus atoms. This steric demand is quantified by the Tolman cone angle, which for dcpe is 142°. This substantial cone angle places dcpe among the more sterically demanding diphosphine ligands, influencing the coordination number and geometry of the metal center and often stabilizing reactive intermediates by preventing undesirable side reactions.

Electronic Properties : Dcpe is a strong σ-donor and a moderate π-acceptor ligand. The electron-donating ability is enhanced by the aliphatic cyclohexyl groups, which increase the electron density on the phosphorus atoms compared to ligands with aryl substituents, such as phenyl groups. This high basicity allows dcpe to form strong bonds with metal centers, stabilizing them in various oxidation states and influencing their redox properties, which is crucial for many catalytic cycles.

The defining coordination mode of dcpe is as a bidentate chelating ligand. The two phosphorus atoms are connected by a two-carbon (ethylene) backbone, an ideal spacing for coordinating to a single metal center.

This chelation results in the formation of a highly stable five-membered ring, a common feature for ligands with an ethylene (B1197577) bridge. The geometry of this chelate ring is characterized by the P-M-P "bite angle," which for dcpe is approximately 85.7°. While the ethane backbone provides some flexibility, allowing it to accommodate different coordination geometries, it also maintains the necessary constraint for stable chelate formation. This chelation effect enhances the thermodynamic stability of the resulting metal complexes compared to those formed with two monodentate phosphine ligands.

The properties of dcpe are best understood when compared to other common diphosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,3-bis(dicyclohexylphosphino)propane (B25926) (dppp). The primary differences lie in the nature of the substituents on the phosphorus atoms and the length of the alkane linker. wikipedia.org

Compared to dppe, which has phenyl groups, dcpe possesses greater steric bulk and is a stronger electron donor. The increased electron density at the metal center in dcpe complexes can enhance reactivity in certain catalytic processes, particularly those sensitive to redox changes. In contrast, dppp (B1165662) features a three-carbon (propane) linker, which leads to the formation of a larger, six-membered chelate ring. This results in a larger natural bite angle and different conformational flexibility, which can significantly alter the geometry and reactivity of the metal center compared to the five-membered ring formed by dcpe. wikipedia.org

| Ligand | Abbreviation | Substituent on P | Backbone | Steric Bulk (Tolman Cone Angle) | Electronic Effect | Chelate Ring Size |

|---|---|---|---|---|---|---|

| 1,2-Bis(dicyclohexylphosphino)ethane | dcpe | Cyclohexyl | Ethane (-CH₂CH₂-) | High (142°) | Strongly electron-donating | 5-membered |

| 1,2-Bis(diphenylphosphino)ethane | dppe | Phenyl | Ethane (-CH₂CH₂-) | Moderate | Moderately electron-donating | 5-membered |

| 1,3-Bis(dicyclohexylphosphino)propane | dppp | Cyclohexyl | Propane (-CH₂CH₂CH₂-) | High | Strongly electron-donating | 6-membered |

Formation and Characterization of Metal Complexes

Dcpe forms stable complexes with a wide array of transition metals, and these complexes are central to its application in catalysis and materials science.

The strong σ-donating character and appropriate bite angle of dcpe enable it to coordinate effectively with numerous transition metals. It is a versatile ligand used to synthesize complexes with metals from various groups in the periodic table. Documented examples include complexes with:

Palladium and Nickel : Dcpe is frequently used in palladium- and nickel-catalyzed cross-coupling reactions. sigmaaldrich.com

Platinum : Platinum-dcpe complexes have been synthesized and studied, for instance, in the context of C-H bond activation. researchgate.netharvard.edu

Iron : Iron complexes containing dcpe, such as cis-[FeH₂(dcpe)₂], have been prepared and their reactivity investigated. researchgate.net

Gold : The ligand has been used to synthesize gold(I) complexes, whose spectroscopic properties have been explored. acs.org

Other Metals : Dcpe also forms complexes with iridium, molybdenum, and copper, among others. sigmaaldrich.comkcl.ac.uk

The formation of these complexes typically involves the reaction of a suitable metal precursor with the dcpe ligand in an appropriate solvent.

A comprehensive understanding of dcpe-metal complexes requires detailed characterization using various analytical techniques.

Spectroscopic Characterization of Complexes

The characterization of metal complexes containing the dcpe ligand is routinely accomplished using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: ³¹P{¹H} NMR spectroscopy is particularly informative for studying dcpe complexes. The coordination of the phosphorus atoms to a metal center results in a significant downfield shift (coordination shift) of the ³¹P NMR signal compared to the free ligand. The magnitude of this shift provides insight into the electronic environment of the metal center. For instance, ionic platinum(II) complexes of the type [Pt(dcpe)(L-L)]Cl₂, where L-L is another diphosphine ligand, have been characterized using this method. tandfonline.com Furthermore, the coupling between phosphorus and other NMR-active nuclei, such as ¹⁹⁵Pt, provides valuable structural information, including the geometry of the complex. researchgate.net ¹H and ¹³C NMR are also used to confirm the structure of the ligand backbone and other organic moieties in the complex. nih.govnih.govacs.org

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the vibrational modes of the complex. osti.govlibretexts.org While the ligand's own C-H and P-C vibrations are present, the most diagnostic bands are often those of other ligands attached to the metal, such as carbonyl (CO) or hydride (M-H) groups. illinois.edu The frequency of the ν(CO) or ν(M-H) stretching bands is sensitive to the electronic density at the metal center, which is in turn influenced by the strong donor properties of the dcpe ligand. Changes in these frequencies upon complexation can quantify the electronic effect of the dcpe ligand. researchgate.nethawaii.edu The far-IR region (below 400 cm⁻¹) can also reveal metal-phosphorus and metal-halide stretching frequencies. libretexts.orghawaii.edu

| Complex Example | Technique | Key Spectroscopic Data | Source(s) |

| cis-[Pt(dcpe)(C₆H₅)(H)] | ³¹P{¹H} NMR (C₆D₆) | δ = 59.9 ppm (¹J(Pt-P) = 1715 Hz), δ = 52.8 ppm (¹J(Pt-P) = 1795 Hz) | researchgate.net |

| cis-[Fe(dcpe)₂(H)₂] | ¹H NMR (C₆D₆) | δ = -8.76 ppm (quintet, ²J(P-H) = 48.4 Hz) | documentsdelivered.com |

| [Pt(dcpe)(dppm)]Cl₂ | ³¹P{¹H} NMR (CDCl₃) | δ = 47.9 ppm (dcpe, ¹J(Pt-P) = 2896 Hz), δ = -26.3 ppm (dppm, ¹J(Pt-P) = 2505 Hz) | tandfonline.com |

| [Mn(AlH₄)(dmpe)₂] | IR (Nujol) | ν(Al-H) = 1740, 1610 cm⁻¹, ν(Mn-H-Al) = 970 cm⁻¹ | illinois.edu |

This table is interactive. Data is illustrative of typical values found in the literature.

Thermal Stability of Metal Complexes

The thermal stability of metal complexes is a critical parameter, particularly for applications in catalysis which may occur at elevated temperatures. The bulky cyclohexyl groups and the strong chelate effect of the dcpe ligand often impart significant thermal robustness to its metal complexes.

Research indicates that many dcpe complexes are stable solids with high melting points. wikipedia.orgsigmaaldrich.comstrem.com For example, studies on platinum(II) complexes show they can be designed to undergo specific reactions, such as reductive elimination, upon thermolysis at controlled temperatures. The reductive elimination of neopentane (B1206597) from cis-[Pt(dcpe)(H)(neopentyl)] occurs at a measurable rate at 69°C, indicating the complex is stable below this temperature. researchgate.net The stability can be influenced by the other ligands present in the coordination sphere. Theoretical and experimental studies on dialkylplatinum(II) complexes, including those with dcpe, investigate their thermolysis pathways, providing insight into their stability and decomposition mechanisms. acs.org

| Complex | Thermal Behavior | Observation/Decomposition Temperature | Source(s) |

| This compound (ligand) | Melting Point | 96-97 °C | wikipedia.orgresearchgate.net |

| cis-[Pt(dcpe)(H)(neopentyl)] | Reductive Elimination | Rate-determining step at 69 °C (ΔG‡ = 25.7 kcal/mol) | researchgate.net |

| [Fe(dppe)Cp*]Cl | General Stability | Substituting dppe with bulkier dcpe increases steric hindrance and stabilizes the Fe-Cl bond. |

This table is interactive and provides examples of thermal data for dcpe and related complexes.

Reactivity and Transformations of Metal Complexes

The metal complexes of dcpe exhibit a rich reactivity profile, engaging in fundamental organometallic transformations that are key to many catalytic processes.

Oxidative Addition Reactions of Metal Complexes

Oxidative addition is a fundamental reaction where a metal complex with a low oxidation state reacts with a substrate, cleaving a bond and adding two new fragments to the metal center, thereby increasing the metal's oxidation state and coordination number. umb.edustudylib.net Complexes of dcpe, particularly with metals like Ni(0), Pd(0), and Pt(0), are excellent platforms for such reactions due to the electron-rich nature imparted by the ligand.

A notable example is the reaction of a Ni(0) complex bearing a modified dcpe ligand, [Ni⁰(P₂BCy₄)₂], which is capable of cleaving the C-I bond of iodobenzene (B50100) at room temperature to yield the Ni(II) product, [Niᴵᴵ(P₂BCy₄)(Ph)(I)]. researchgate.net This reactivity is significant because analogous complexes with simple alkyl-substituted diphosphines are typically unreactive. researchgate.net Similarly, platinum(0) complexes of dcpe are known to activate a wide range of C-H bonds, including those in alkanes and arenes, via oxidative addition to form stable Pt(II) hydrido-alkyl or hydrido-aryl products. researchgate.netacs.org The oxidative addition of H₂ to iridium(I) complexes is another well-studied process. youtube.comlibretexts.org

Reductive Elimination Reactions of Metal Complexes

Reductive elimination is the reverse of oxidative addition and is often the final, product-forming step in catalytic cycles. youtube.comlibretexts.org In this reaction, two cis-oriented ligands on the metal center couple to form a new molecule, while the metal's oxidation state decreases by two.

The reductive elimination of neopentane from cis-[bis(dicyclohexylphosphino)ethane]hydridoneopentylplatinum(II) has been studied in detail. researchgate.net The reaction proceeds via a rate-determining step to eliminate the alkane and generate a highly reactive [Pt(dcpe)] intermediate. researchgate.net The activation parameters for this reaction have been determined, providing a quantitative understanding of the process. researchgate.net This transformation is crucial in C-H functionalization and cross-coupling reactions, where the final step is often the reductive elimination of the desired C-C, C-H, or C-N coupled product. acs.org

Ligand Exchange Reactions in Coordination Complexes

Ligand exchange, or substitution, involves the replacement of one ligand in a coordination complex with another. savemyexams.comyoutube.com These reactions are fundamental to the synthesis of new complexes and are intermediate steps in many catalytic cycles. In dcpe complexes, exchange can involve either the ancillary ligands attached to the [M(dcpe)] core or, more rarely, the displacement of the dcpe ligand itself.

For example, ionic platinum(II) complexes of the formula [Pt(dcpe)(L-L)]Cl₂ have been synthesized where L-L represents other bidentate phosphine ligands like dppm or dppe, demonstrating that the coordination sphere around the Pt(dcpe) unit can be modified through ligand substitution pathways. tandfonline.com The kinetics and mechanism of ligand exchange are influenced by steric and electronic factors, including the bulk of the dcpe ligand and the nature of the entering and leaving ligands.

Protonation and Deprotonation of Hydride Complexes

Metal hydride complexes containing the dcpe ligand can act as either acids (proton donors) or bases (proton acceptors). The study of their protonation and deprotonation is crucial for understanding reactions involving proton-coupled electron transfer (PCET) and many hydrogenation/dehydrogenation catalytic cycles. rsc.org

The acidity of hydride complexes is quantified by their pKa value. Spectrophotometric titrations have been used to determine the pKa of cobalt(III)-hydride complexes with various diphosphine ligands, including dcpe. core.ac.uk Studies comparing cobalt complexes with dcpe, dppe, and depe ligands show that the steric bulk of the ligand significantly impacts the kinetics of proton transfer. osti.gov The bulkier dcpe ligand leads to slower protonation and deprotonation rates compared to the less bulky depe ligand, even for reactions with similar thermodynamic driving forces. rsc.orgosti.gov This steric hindrance can prevent facile access of acids or bases to the metal center. core.ac.uk Conversely, the unoxidized diamagnetic precursor of a hydride complex can sometimes act as a base to deprotonate the oxidized radical cation form. sci-hub.se

Isomerization Studies within Metal Complexes

The geometric arrangement of ligands around a central metal atom, known as isomerism, plays a pivotal role in the reactivity and efficacy of metal complexes in catalytic applications. The ligand this compound (dcpe) has been instrumental in investigations concerning the isomerization of metal complexes, particularly the interconversion between cis and trans isomers. wikipedia.org The bulky dicyclohexylphosphino groups and the chelating ethane backbone of dcpe impose significant steric constraints that influence the thermodynamic stability and kinetic pathways of isomerization.

In square planar and octahedral complexes, the spatial relationship between ligands can drastically alter the complex's properties. studymind.co.uk The cis configuration places ligands adjacent to one another, while the trans configuration places them on opposite sides. wikipedia.org Research has shown that dcpe can be employed as a chelating ligand to facilitate the conversion of trans complexes to their cis counterparts. sigmaaldrich.com This transformation is significant as the cis isomer is often the more reactive species in various catalytic cycles.

Studies on platinum(II) complexes have demonstrated that tertiary phosphine ligands can catalyze cis-trans isomerization. acs.org The mechanism often involves the formation of a five-coordinate intermediate, which allows for the rearrangement of the ligands. The strong σ-donating character and the steric bulk of ligands like dcpe are critical in stabilizing such intermediates and lowering the energy barrier for isomerization. For instance, the isomerization of platinum(II) complexes bearing different phosphine ligands has been a subject of detailed mechanistic studies, revealing the intricate role of ligand properties in dictating the equilibrium between isomers. acs.org

Furthermore, gold-catalyzed asymmetric isomerization reactions, such as the conversion of alkynes to allenes, have been achieved using chiral bifunctional phosphine ligands. nsf.govnih.gov While not directly focused on cis-trans isomerism of the metal center, these studies highlight the broader importance of ligand-controlled isomerization processes in catalysis. The design of the phosphine ligand is paramount in controlling the stereochemical outcome of the reaction.

Mitigation of Metal Aggregation in Catalytic Systems

A significant challenge in homogeneous catalysis is the tendency of metal centers to aggregate into inactive bulk metal or nanoparticles, a process that deactivates the catalyst. nih.gov The ligand this compound (dcpe) is highly effective in preventing such aggregation due to its unique combination of electronic and steric properties. The bulky cyclohexyl groups on the phosphorus atoms create a sterically hindered environment around the metal center, physically preventing multiple metal atoms from coalescing. tcichemicals.comvu.nl

The use of bulky phosphine ligands is a well-established strategy to stabilize organometallic complexes. tcichemicals.comrsc.org These ligands enhance the stability of the catalyst, often allowing for reactions to be conducted under harsh conditions without decomposition. rsc.org In many catalytic reactions, the active species is a mono-phosphine metal complex, which can be prone to decomposition. Maintaining a slight excess of the phosphine ligand helps to prevent the formation of multi-metallic species and subsequent aggregation. rsc.org

The chelate effect of bidentate ligands like dcpe further contributes to the stabilization of the metal complex. libretexts.org By binding to the metal at two points, dcpe forms a stable five-membered ring, which is entropically favored and less likely to dissociate compared to two separate monodentate ligands. This robust chelation helps to maintain the integrity of the mononuclear catalytic species throughout the reaction cycle.

The effectiveness of bulky ligands in preventing aggregation is not limited to molecular catalysts but also extends to the stabilization of metal nanoparticles. nih.govuh.edu Ligands can passivate the surface of nanoparticles, preventing their irreversible agglomeration, which would otherwise lead to a loss of their unique catalytic properties. nih.gov The principles governing the stabilization of nanoparticles by ligands are analogous to those in homogeneous catalysis, where steric repulsion and strong ligand-metal binding are key.

Aurophilic Interactions in Gold Complexes

Aurophilic interactions, which are weak attractive forces between gold(I) ions, are a fascinating aspect of gold coordination chemistry. acs.org These interactions, with a bond strength comparable to that of a hydrogen bond, arise from a combination of dispersion forces and relativistic effects. acs.org The ligand this compound (dcpe) has been shown to significantly influence the presence and nature of aurophilic interactions in dinuclear gold(I) complexes.

The bulky cyclohexyl substituents of dcpe play a crucial role in dictating the solid-state structures of its gold complexes. researchgate.net In the case of Au₂(μ-dcpe)X₂ (where X = Cl, Br, I), the structure varies depending on the halide. For Au₂(μ-dcpe)Cl₂, the steric bulk of the cyclohexyl groups prevents the formation of polymeric or dimeric structures, resulting in a monomeric complex without any aurophilic interactions. researchgate.net

In contrast, the corresponding bromide and iodide complexes, Au₂(μ-dcpe)Br₂ and Au₂(μ-dcpe)I₂, exhibit intramolecular aurophilic interactions. researchgate.net The Au-Au distances in these complexes are short enough to indicate a significant bonding interaction. This is a clear demonstration of how subtle changes in the coordination sphere, in this case, the size of the halide ligand, can tune the aurophilic interactions in the presence of the bulky dcpe ligand.

Interestingly, the presence of aurophilic interactions can give rise to unique photophysical properties, such as luminescence. acs.orgmdpi.com For example, Au₂(μ-dcpe)I₂ is non-emissive in solution but displays red-pink luminescence in its crystalline form, a phenomenon known as aggregation-induced emission. researchgate.net This suggests that the aurophilic interactions in the solid state create new electronic states that facilitate radiative decay.

The table below summarizes the structural data for some gold(I) complexes with dcpe and related diphosphine ligands, highlighting the impact of the ligand framework on the aurophilic interactions.

| Compound | Au-Au Distance (Å) | Aurophilic Interaction | Reference |

| Au₂(μ-dcpe)Cl₂ | N/A | No | researchgate.net |

| Au₂(μ-dcpe)Br₂ | Present | Yes | researchgate.net |

| Au₂(μ-dcpe)I₂ | Present | Yes | researchgate.net |

| (μ-dppe){Au(bipy)}₂₂ | 3.249(1) | Yes | acs.orgacs.org |

| (μ-dppm){Au(bipy)}₂₂ | 3.0903(6) | Yes | acs.orgacs.org |

Catalytic Applications of 1,2 Bis Dicyclohexylphosphino Ethane Complexes

Homogeneous Catalysis

Complexes formed from 1,2-bis(dicyclohexylphosphino)ethane and transition metals are effective catalysts for a variety of organic transformations, particularly in the realms of cross-coupling and hydrogenation reactions.

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is critical, as it dictates the efficiency of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. squarespace.comfishersci.ca The bulky and electron-donating nature of dcpe makes it an effective ligand for promoting these steps, particularly with challenging substrates. squarespace.com

Palladium-catalyzed C-H activation is a powerful tool that allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials like organohalides or organometallics. nih.govgreyhoundchrom.com In these reactions, a directing group on the substrate often guides the palladium catalyst to a specific C-H bond. nih.govresearchgate.net The catalytic cycle typically involves C-H activation to form a palladacycle, followed by reaction with a coupling partner and regeneration of the active Pd(II) catalyst. beilstein-journals.orgnih.gov

The dcpe ligand has been successfully employed in palladium-catalyzed C-H coupling reactions. For instance, it has been used in the decarbonylative C-H coupling of azoles with aromatic esters. sigmaaldrich.com Another notable application is the cross-coupling of azoles with azole-carboxylic acids, a reaction that facilitates the synthesis of complex bis(azole) structures. researchgate.net In this context, the Pd-dcpe system demonstrates efficacy in forging C-C bonds between two heterocycles.

Table 1: Palladium-Catalyzed C-H Coupling using dcpe Ligand

| Coupling Partners | Catalyst System | Product Type | Research Finding |

| Azoles and Aromatic Esters | Pd catalyst with dcpe ligand | Coupled Azole-Aryl compounds | Facilitates decarbonylative C-H coupling. sigmaaldrich.com |

| Azoles and Azole-5-carboxylic acids | Pd(OAc)₂ / dcpe / CuCO₃ | Bis(azole)s | Enables successful synthesis of a range of bis(azole) compounds. researchgate.net |

Nickel catalysis offers a cost-effective alternative to palladium for cross-coupling reactions and often exhibits unique reactivity, particularly with less reactive electrophiles like aryl chlorides and fluorides. squarespace.comescholarship.org The mechanism of nickel-catalyzed cross-coupling can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) redox cycles. squarespace.com The choice of ligand is crucial for stabilizing the nickel species and promoting the desired reaction pathway. researchgate.net

The dcpe ligand has proven to be effective in nickel-catalyzed cross-coupling reactions. A key application is in the challenging coupling of aryl fluorides with primary amines. sigmaaldrich.com The strong electron-donating ability of dcpe is thought to facilitate the difficult oxidative addition of the strong C-F bond to the nickel center. Furthermore, oxidative addition of a (dcpe)Ni(0) complex to a pivalate (B1233124) has been directly observed, affording a stable Ni(II) intermediate, which supports the viability of this ligand in initiating the catalytic cycle with challenging substrates. squarespace.com

Table 2: Nickel-Catalyzed Cross-Coupling using dcpe Ligand

| Coupling Partners | Catalyst System | Product Type | Research Finding |

| Aryl Fluorides and Primary Amines | Ni catalyst with dcpe ligand | N-Aryl Amines | Effective for the amination of typically unreactive aryl fluorides. sigmaaldrich.com |

| Aryl Pivalates | (dcpe)Ni(0) | Aryl-Ni(II) Complex | Demonstrates the capability of dcpe-ligated nickel to undergo oxidative addition with challenging electrophiles. squarespace.com |

Axially chiral biaryls are important structural motifs in natural products and are widely used as chiral ligands in asymmetric catalysis. nih.gov Their synthesis via asymmetric cross-coupling reactions, such as the Suzuki-Miyaura coupling, represents a significant challenge. acs.org These reactions rely on chiral ligands to control the enantioselectivity of the C-C bond formation between two aryl groups. acs.orgmit.edu

While dcpe itself is achiral, its structural framework is a foundation for developing chiral analogues for asymmetric catalysis. By introducing chiral elements, such as in menthyl-substituted phosphines, ligands can be created that induce asymmetry in the coupling process. For example, a dimenthylphosphino-containing ligand, an analogue related to the dcpe family, was used in a palladium-catalyzed asymmetric biaryl-forming coupling to produce 2-methoxy-1,1′-binaphthalene with an enantiomeric ratio of up to 93:7. researchgate.net This demonstrates that the core structure of alkyl-substituted diphosphinoethanes is a viable scaffold for designing ligands for highly selective asymmetric transformations. The principle relies on the transfer of chirality from the ligand to the product during the key bond-forming reductive elimination step from the metal center. nih.gov

Table 3: Asymmetric Biaryl-Forming Coupling with a dcpe Analogue

| Coupling Reaction | Catalyst System | Product | Enantiomeric Ratio (er) |

| Asymmetric Biaryl Coupling | Pd catalyst with Menthyl-substituted Diphosphine Ligand | 2-methoxy-1,1′-binaphthalene | Up to 93:7 researchgate.net |

Homogeneous hydrogenation, the addition of hydrogen across a double or triple bond, is a cornerstone of industrial and academic chemistry. Catalysts based on rhodium and iridium, often featuring phosphine (B1218219) ligands, are particularly effective for the reduction of various functional groups. researchgate.net

The catalytic hydrogenation of imines to produce amines is a highly atom-economical method for synthesizing these valuable compounds, which are prevalent in pharmaceuticals and agrochemicals. nih.govnih.gov Iridium and rhodium complexes are among the most successful catalysts for this transformation. rsc.orgubc.castrath.ac.uk The ligand plays a critical role in activating the catalyst and influencing the stereochemical outcome in asymmetric versions of the reaction. ubc.cabohrium.com

The dcpe ligand is used in the synthesis of metal complexes designed for imine hydrogenation. Specifically, it is a reactant in the preparation of molybdenum nitrosyl complexes that are subsequently used as catalysts for this purpose. sigmaaldrich.com While direct catalysis by a simple M-dcpe complex (where M = Rh, Ir) for imine hydrogenation is less documented than for its phenyl analogue, dppe, the principles are well-established. For instance, iridium(III) and rhodium(I) complexes with related diphosphine ligands are efficient for the chemoselective hydrogenation of both aldimines and ketimines. rsc.orgubc.carsc.org These reactions typically proceed under hydrogen pressure, and the electronic and steric properties of the phosphine ligand are key to achieving high activity and selectivity. researchgate.net

Table 4: Role of dcpe in Imine Hydrogenation Catalysis

| Catalyst System | Role of dcpe | Target Reaction | Research Finding |

| Molybdenum Nitrosyl Complexes | Reactant in catalyst synthesis | Imine Hydrogenation | dcpe is used to synthesize the precursor to the active catalyst. sigmaaldrich.com |

| Iridium(III) and Rhodium(I) Complexes with similar diphosphine ligands (e.g., dppe) | Ligand for metal center | Chemoselective hydrogenation of aldimines and ketimines | Provides a model for the expected reactivity of dcpe-containing complexes. rsc.orgubc.carsc.org |

Hydrogenation Reactions

Asymmetric Hydrogenation

Complexes of this compound (dcpe) and its chiral analogues are utilized in asymmetric hydrogenation, a key process for synthesizing enantiomerically pure compounds. While dcpe itself is achiral, its derivatives and related bulky phosphines are integral to catalysts, typically based on rhodium and ruthenium, for the enantioselective reduction of prochiral olefins and ketones. nih.govnih.gov

The effectiveness of these catalytic systems hinges on the formation of a chiral metal complex that coordinates with the substrate. The steric bulk of the phosphine ligand, like dcpe, creates a chiral environment around the metal center, which dictates how the substrate can bind. This preferential binding orientation leads to the hydrogenation of one prochiral face of the substrate over the other, resulting in one enantiomer being the major product. nih.gov For instance, rhodium complexes with chiral bisphosphine ligands are highly effective for the asymmetric hydrogenation of α-(acylamino)acrylates and enamides. nih.govnih.gov Similarly, ruthenium-based catalysts are renowned for their high efficiency in the hydrogenation of a wide range of functionalized alkenes. nih.gov

The general mechanism for rhodium-catalyzed asymmetric hydrogenation involves the oxidative addition of hydrogen to the Rh(I) catalyst, followed by substrate coordination and subsequent insertion and reductive elimination steps. The enantio-determining step is typically the substrate binding or the migratory insertion. The rigidity and steric profile of ligands related to dcpe are crucial for achieving high levels of enantioselectivity.

| Catalyst Type | Substrate Class | Key Feature of Ligand | Typical Result | Reference |

|---|---|---|---|---|

| Rhodium-Bisphosphine | α-(Acylamino)acrylates | Chiral phospholane (B1222863) backbone | High enantioselectivity (>99% ee) | nih.gov |

| Rhodium-Bisphosphine | Enamides | C1-symmetric phospholane-phosphine | Faster rates than Duphos catalysts | nih.gov |

| Ruthenium-DTBM-SEGPHOS | Pyridine-pyrroline alkenes | Bulky, electron-rich biaryl phosphine | High efficiency and enantioselectivity | nih.gov |

Dihydrogen Complex Formation and Reactivity in Catalysis

The activation of molecular hydrogen (H₂) is a fundamental step in hydrogenation catalysis. Transition metal complexes featuring the dcpe ligand can react with H₂ to form dihydrogen complexes or classical dihydride species. A dihydrogen complex contains an intact, coordinated H₂ molecule, which represents an intermediate stage in the full cleavage of the H-H bond. wikipedia.org

The formation of a dihydrogen complex involves the donation of electrons from the σ-bonding orbital of H₂ to a vacant metal d-orbital, along with back-donation from a filled metal d-orbital into the σ*-antibonding orbital of H₂. This interaction weakens and elongates the H-H bond, making it more susceptible to cleavage. nbn-resolving.de Upon complexation, the H-H bond length typically extends by about 10% from its length in free H₂. wikipedia.org The stability and reactivity of these complexes are highly dependent on the electronic properties of the metal and the steric and electronic nature of the supporting ligands. Bulky, electron-donating ligands like dcpe stabilize the metal center and promote the oxidative addition of H₂, which is often the rate-determining step in catalytic cycles. nih.gov

For example, iridium(I) complexes can undergo oxidative addition of H₂ to form cis-dihydride products. dtic.mil Mechanistic studies on related iridium(II) systems show that H₂ activation can proceed rapidly, highlighting the role of the metal's electronic state, which is modulated by its ligands. nih.gov The characterization of dihydrogen complexes is often performed using ¹H NMR spectroscopy, where the spin-spin coupling constant (JHD) in HD complexes serves as an indicator of the H-D bond strength, and by neutron diffraction, which can accurately locate the hydrogen atoms. wikipedia.org

C-H Activation and Functionalization

Complexes containing the this compound ligand have demonstrated significant utility in the activation and subsequent functionalization of typically inert carbon-hydrogen (C-H) bonds. This approach offers a more atom-economical route to complex molecules by avoiding the need for pre-functionalized starting materials. nih.gov

The reactive intermediate [Bis(dicyclohexylphosphino)ethane]platinum(0), or [Pt(dcpe)], is capable of activating a variety of C-H bonds. harvard.edu This species can be generated by the thermolysis of a precursor like cis-[Pt(dcpe)(hydrido)(neopentyl)]. Once formed, the coordinatively unsaturated Pt(0) center readily undergoes oxidative addition into the C-H bonds of hydrocarbons.

Research has shown that [Pt(dcpe)] can activate the C-H bonds of arenes like benzene (B151609), as well as the sp³-hybridized C-H bonds of alkanes and the alkyl groups of molecules like tetramethylsilane. harvard.eduacs.org The activation of simple alkanes by platinum(II) complexes, leading to hydrogen-deuterium exchange, was an early demonstration of this capability. rsc.org The selectivity of these reactions is often influenced by steric factors, with the bulky dcpe ligand playing a crucial role in directing the metal to less hindered C-H bonds.

| Reactant | Activated Bond Type | Product Type | Reference |

|---|---|---|---|

| Benzene | Aryl C-H (sp²) | cis-Hydridophenylplatinum(II) | harvard.edu |

| Cyclopentane | Alkyl C-H (sp³) | cis-Hydrido(cyclopentyl)platinum(II) | acs.org |

| Mesitylene | Aryl & Benzyl C-H (sp²/sp³) | Hydrido(mesityl) & Hydrido(3,5-dimethylbenzyl)platinum(II) | acs.org |

| Tetramethylsilane | Alkyl C-H (sp³) | cis-Hydrido((trimethylsilyl)methyl)platinum(II) | acs.org |

Following the initial C-H activation step, the resulting metal-carbon bond can undergo further reactions to form new carbon-carbon or carbon-heteroatom bonds. This process is known as oxidative functionalization. Palladium catalysts, often supported by phosphine ligands like dcpe, are particularly versatile in these transformations. nih.gov

A notable example is the palladium-catalyzed decarbonylative C-H coupling of azoles with aromatic esters, where dcpe is employed as the ligand. sigmaaldrich.com In these reactions, a directing group on the substrate positions the palladium catalyst near a specific C-H bond for activation. nih.gov The resulting palladacycle intermediate can then be oxidized, typically from Pd(II) to Pd(IV), before undergoing reductive elimination to form the final product and regenerate the active catalyst. nih.gov These methods have been used to construct C-O, C-N, and C-C bonds. nih.govresearchgate.net

Polymerization Catalysis

The steric and electronic properties of phosphine ligands are critical in controlling the outcome of metal-catalyzed polymerization reactions. The dcpe ligand, with its significant steric bulk, has been studied in this context, particularly in nickel-catalyzed polymerizations.

The steric hindrance of the ligand directly impacts the catalyst's activity, stability, and the properties of the resulting polymer. In the context of nickel-catalyzed chain-growth polymerization of substituted phenylmagnesium chlorides, the steric profile of bis(dialkylphosphino)ethane ligands is a determining factor for catalytic success. acs.org

A comparative study using Ni(L-L)Cl₂ catalysts with ligands of varying steric bulk—1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe), 1,2-bis(diethylphosphino)ethane (B1585043) (depe), and this compound (dcpe)—revealed a clear steric-dependent outcome. The catalyst with the highly hindered dcpe ligand, Ni(dcpe)Cl₂, proved to be an ineffective polymerization catalyst. acs.org Spectroscopic analysis indicated that with the dcpe ligand, the catalytic system was prone to decomposition and uncontrolled side pathways, preventing controlled polymer growth. acs.org In contrast, the less sterically demanding Ni(depe)Cl₂ catalyst was highly effective. acs.org This demonstrates that while steric bulk is essential for catalyst performance, an excessive amount, as provided by the cyclohexyl groups of dcpe in this specific system, can be detrimental by crowding the metal center and inhibiting the necessary steps of the polymerization cycle, such as monomer coordination or reductive elimination. acs.orgucla.edu This highlights the need for a finely tuned steric environment at the metal center for efficient polymerization.

| Ligand | Relative Steric Bulk | Catalyst | Polymerization Outcome | Reference |

|---|---|---|---|---|

| dmpe | Low | Ni(dmpe)Cl₂ | Ineffective | acs.org |

| depe | Medium | Ni(depe)Cl₂ | Effective, controlled polymerization | acs.org |

| dcpe | High | Ni(dcpe)Cl₂ | Ineffective, decomposition pathways | acs.org |

Controlled Polymerization of Monomers

The diphosphine ligand this compound, commonly abbreviated as dcpe, has been utilized in investigations into the role of ligand-based steric and electronic effects in the polymerization of monomers. nih.govnih.gov Its bulky dicyclohexyl groups and the specific bite angle of the chelate ring it forms with a metal center are crucial in influencing the polymerization process. sigmaaldrich.comwikipedia.org

In the field of olefin polymerization, nickel complexes bearing α-diimine ligands have been a major focus for producing branched polyolefins. researchgate.net The structure of the catalyst, including the nature of the phosphine ligands, is a key factor in determining the properties of the resulting polymer. researchgate.net For instance, nickel-catalyzed ethylene (B1197577) polymerization can be controlled to produce polyethylene (B3416737) with varying degrees of branching. scbt.com The general mechanism involves several stages, including chain propagation, chain transfer, and chain walking, with the ligand structure influencing the rates of these competing reactions. scbt.com

Research into nickel-based catalysts has shown their potential to produce ultra-high-weight polyethylene. pku.edu.cn While many studies focus on α-diimine ligands, investigations into phosphine-based systems contribute to the fundamental understanding of how ligand architecture impacts catalytic activity and polymer microstructure. scbt.comstrem.com The dcpe ligand, with its strong electron-donating character and significant steric bulk, serves as a valuable tool for these mechanistic studies. sigmaaldrich.commdpi.com

| Catalyst System | Monomer | Key Finding | Reference |

|---|---|---|---|

| Nickel complexes with phosphine ligands | Ethylene | Ligand-based steric effects are investigated for their role in the polymerization process. | nih.govnih.gov |

| α-diimine Nickel complexes | Ethylene | Catalyst structure and thermal stability are directly related to the properties of the resulting polyethylene. | researchgate.net |

| Generic Nickel/Palladium α-diimine catalysts | Ethylene | The "chain-walking" mechanism, influenced by the ligand, leads to highly branched polymer structures. | scbt.com |

Other Catalytic Transformations

Beyond polymerization, dcpe is a versatile ligand for a range of other catalytic reactions.

Oxidative addition is a fundamental step in many palladium-catalyzed cross-coupling reactions, where a Pd(0) complex is oxidized to a Pd(II) species. researchgate.netrsc.orgnih.gov This process involves the insertion of the palladium center into a substrate bond, leading to an increase in the metal's oxidation state and coordination number. The electronic and steric properties of the ligands coordinated to the palladium atom are critical in modulating the reactivity and stability of the complex throughout this process.

The dcpe ligand is characterized as bulky and highly basic. wikipedia.org Its strong electron-donating nature makes the Pd(0) center more nucleophilic, which can facilitate the oxidative addition step, particularly with less reactive substrates like aryl chlorides. The steric bulk of the cyclohexyl groups also influences the geometry and coordination sphere of the resulting Pd(II) complex, which can affect subsequent steps in the catalytic cycle, such as reductive elimination.

The mechanism of oxidative addition can be complex, sometimes proceeding through a three-centered concerted pathway or a stepwise SN2-type mechanism, depending on the substrate and the ligand. The choice of ligand can even control site selectivity in reactions with dihaloheteroarenes. While many studies use monodentate phosphines, bidentate ligands like dcpe form a stable chelate with the palladium center, influencing the geometry and energetics of the oxidative addition transition state. wikipedia.org

The reductive dechlorination of chloroarenes is an important reaction for environmental remediation. Palladium-based catalysts are highly effective for this transformation. nih.gov The process typically involves the cleavage of a carbon-chlorine bond and its replacement with a carbon-hydrogen bond. nih.gov Palladium on a solid support, such as carbon (Pd/C) or nickel foam, is often used for the electrocatalytic reductive dechlorination of compounds like 2,4-dichlorophenoxyacetic acid and 3-chlorophenol.

In these systems, palladium's unique ability to adsorb hydrogen is key to its catalytic activity. The reaction can proceed through the formation of active hydrogen species on the palladium surface, which then effect the dechlorination. While many reported systems use heterogeneous or unsupported palladium nanoparticles, homogeneous catalysts with phosphine ligands are also employed in related dehalogenation reactions. The role of the ligand in such a system would be to stabilize the palladium center and modulate its reactivity. The strong σ-donating ability of dcpe can enhance the catalytic activity of the palladium center, making it a suitable candidate ligand for such transformations.

| Substrate | Catalyst | Key Observation | Reference |

|---|---|---|---|

| 2,4-dichlorophenoxyacetic acid (2,4-D) | Palladium/Nickel foam (Pd/Ni foam) | Achieved 87% removal of 2,4-D within 4 hours via electrochemical reduction. | |

| 3-chlorophenol (3-CP) | Palladium-loaded carbon felt (Pd/CF) | Effective electrochemical dechlorination following first-order rate law. | |

| 4-chlorophenol (4-CP) | Single-atom Pd on TiO2 | Transition from single atoms to clusters enhanced dechlorination kinetics. | nih.gov |

Gold-catalyzed glycosylation has emerged as a powerful method for the stereoselective synthesis of complex carbohydrates and glycoconjugates. These reactions often rely on the high affinity of cationic gold(I) complexes for alkynes, which are used to activate glycosyl donors. The choice of ligand coordinated to the gold(I) center is crucial for the efficiency and stereochemical outcome of the glycosylation.

Recent advancements have demonstrated that phosphine ligands containing a diarylurea moiety can enable stereoinvertive O-glycosylation with high yields and excellent stereoselectivities. nih.gov Mechanistic studies suggest that the ligand can play a direct role in the reaction pathway, potentially through hydrogen bonding interactions that influence the stereochemical environment of the transformation. While various phosphine ligands, such as triphenylphosphine (B44618) and specialized urea-containing phosphines, have been successfully employed in these gold-catalyzed reactions, specific applications or detailed research findings involving this compound (dcpe) in this context are not prominently featured in recent literature. nih.gov

Mechanistic Investigations of 1,2 Bis Dicyclohexylphosphino Ethane in Catalysis

Elucidation of Catalytic Cycles

Catalytic cycles involving metal-dcpe complexes are often elucidated through a combination of kinetic studies, spectroscopic analysis, and trapping experiments of reactive intermediates. A well-studied example is the platinum-dcpe system, which provides a clear model for understanding fundamental steps like reductive elimination and oxidative addition.

The kinetic parameters for the rate-determining reductive elimination step in this platinum-dcpe system have been determined, providing quantitative insight into the energy profile of the cycle. researchgate.net

Kinetic Data for Reductive Elimination from a Pt(II)-dcpe Complex

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 28.0 (± 0.4) kcal/mol |

| Activation Enthalpy (ΔH‡) | 27.3 (± 0.3) kcal/mol |

| Activation Entropy (ΔS‡) | 5 (± 1) eu |

| Gibbs Free Energy of Activation (ΔG‡ at 69°C) | 25.7 (± 0.7) kcal/mol |

Data sourced from kinetic studies on the thermolysis of cis-[bis(dicyclohexylphosphino)ethane]hydridoneopentylplatinum(II). researchgate.net

Stereochemical Aspects and Selectivity Control in Catalysis

The rigid chelate ring formed by dcpe when it coordinates to a metal center, combined with the steric bulk of its cyclohexyl groups, plays a crucial role in controlling the stereochemistry and regioselectivity of catalytic reactions. Phosphine (B1218219) ligands, in general, are known to have a decisive effect on the regioselectivity of rhodium(I)-catalyzed cycloisomerizations. nih.gov

While specific studies detailing stereocontrol for dcpe were not predominant in the search results, the principles can be inferred from closely related diphosphine ligands like dppe (1,2-bis(diphenylphosphino)ethane). In Rh(I)-catalyzed cycloisomerizations of bicyclobutanes, the choice between a monodentate ligand (PPh₃) and a bidentate ligand (dppe) completely alters the reaction pathway, leading to different constitutional isomers. nih.gov The bidentate nature of ligands like dcpe constrains the geometry of the catalytic intermediate, directing the approach of the substrate and influencing which bonds are formed or broken. This leads to the selective formation of specific regio- or stereoisomers. nih.govrsc.org The chelation restricts the available coordination sites on the metal, preventing unwanted side reactions and guiding the substrate to bind in a specific orientation, which is fundamental to achieving high selectivity.

Role of Ligand-Based Steric and Electronic Effects on Catalytic Reactivity

The reactivity of a metal-dcpe catalyst is a direct consequence of the steric and electronic properties of the dcpe ligand. These two factors are intrinsically linked and dictate the catalyst's activity, selectivity, and stability.

Steric Effects : The four cyclohexyl groups on the phosphorus atoms create a sterically demanding environment around the metal center. wikipedia.org This bulk can be advantageous in several ways. It can promote reductive elimination, a key step in many catalytic cycles, by destabilizing crowded intermediates. researchgate.net Furthermore, the steric hindrance can control selectivity by dictating which substrate or which part of a substrate can access the metal's active site. sigmaaldrich.com The bulkiness of ligands can also prevent solvent molecules from quenching reactive intermediates, thereby enhancing catalytic efficiency. nih.gov

Electronic Effects : The phosphorus atoms in dcpe are sp³-hybridized and bonded to alkyl (cyclohexyl) groups, making them strong sigma-donors. This high basicity increases the electron density on the coordinated metal center. wikipedia.org An electron-rich metal center is more readily oxidized, which can facilitate the oxidative addition step in a catalytic cycle. The electronic properties of ligands are known to be a key factor in tuning the reactivity of a metal complex. researchgate.net Calorimetric studies on similar phosphine ligands have been used to quantify the effects of chelation on the metal's basicity. wikipedia.org

The interplay of these effects allows for the fine-tuning of a catalyst. For instance, in palladium-catalyzed C-N bond formation, the bulk of related phosphine ligands was found to control both catalytic activity and the rate of catalyst activation. researchgate.net

Identification of Reactive Intermediates in Catalytic Pathways

The identification of transient, highly reactive intermediates is crucial for confirming a proposed catalytic mechanism but presents a significant challenge due to their short lifetimes. nih.govresearchwithrutgers.com Researchers employ several strategies to detect and characterize these species in reactions involving dcpe.

One powerful method is the use of trapping agents. In the C-H activation of benzene (B151609) by the Pt-dcpe system, the proposed [Pt(dcpe)] intermediate is too reactive to observe directly. researchgate.net However, its existence was confirmed by adding trapping agents like diphenylacetylene (B1204595) to the reaction. The intermediate reacts with the trapping agent to form a stable, characterizable complex, in this case, bis(dicyclohexylphosphino)ethaneplatinum(0). researchgate.net

Spectroscopic techniques are also vital. Variable-temperature NMR studies can provide evidence for the structure and dynamics of species present in solution, establishing, for example, that the dcpe ligand remains chelated to the platinum atom during key catalytic steps. researchgate.net In other systems, techniques like rapid quench-flow (QF), where a reaction is stopped after a very short time, allow for the chemical analysis of intermediates. nih.gov

Studies of Carbon-Hydrogen Bond Activation Mechanisms

Complexes featuring the dcpe ligand have been instrumental in studying the mechanisms of carbon-hydrogen (C-H) bond activation, a reaction of significant interest for converting hydrocarbons into more valuable functionalized products. nih.govrsc.org The activation of the strong C-H bonds in alkanes and arenes is a formidable chemical challenge. nih.gov

The Pt-dcpe system provides a classic example of C-H activation via oxidative addition. researchgate.netacs.org The catalytically active Pt(0) species, generated from a Pt(II) precursor, has the necessary d-electrons to insert into the C-H bond of a benzene molecule. researchgate.netyoutube.com This process involves the cleavage of the C-H bond and the formation of new Pt-C and Pt-H bonds, increasing the metal's oxidation state from 0 to II. researchgate.netnih.gov Kinetic and spectroscopic studies of this reaction confirmed that the activation of benzene occurs after the rate-limiting reductive elimination of neopentane (B1206597) and that benzene does not coordinate to the platinum center before or during this transition state. researchgate.net This type of C-H activation is common for late transition metals in a low oxidation state. youtube.com

Factors Affecting Catalyst Longevity and Stability

The stability and longevity of a catalyst are critical for its practical application. For metal complexes with phosphine ligands, deactivation can occur through various pathways. The structure of the ligand itself is a primary factor influencing catalyst stability. nih.gov

The chelate effect of bidentate ligands like dcpe is a major stabilizing factor. By binding to the metal at two points, dcpe is less likely to dissociate than a pair of comparable monodentate phosphine ligands. This prevents the formation of coordinatively unsaturated species that might be prone to aggregation or decomposition. For example, the deactivation of some iridium hydrogenation catalysts occurs through the formation of inactive trimers, a process that is highly dependent on the ligand structure. nih.gov

The steric bulk of the dcpe ligand can also enhance stability by protecting the metal center from decomposition pathways or attack by other species in the reaction mixture. researchgate.net However, the chemical environment, including the choice of solvents and the presence of impurities, can also significantly impact the lifetime of a catalyst. researchgate.net In some palladium-catalyzed reactions, integrated basic groups on the ligand can improve durability through hemilabile coordination to the metal center during the catalytic cycle. researchgate.net

Photochemical Reaction Mechanisms in Organometallic Systems

Light can be used as a source of energy to drive catalytic reactions that may not be favorable under thermal conditions. This field, known as photochemistry or photoredox catalysis, involves the generation of an excited state of a catalyst upon light absorption, which can then engage in electron or energy transfer processes. beilstein-journals.orgrsc.org

While specific studies on the photochemical mechanisms of dcpe complexes were not found, research on analogous iron complexes with the similar dmpe (1,2-bis(dimethylphosphino)ethane) ligand illustrates the principles. Photolysis of a dihydrido-iron(II)-dmpe complex generates a reactive iron(0) species that can insert into the C-H and C-S bonds of thiophenes. rsc.org This demonstrates that light can be used to initiate bond activation steps within a catalytic cycle.

In a broader context, organometallic photoredox catalysts are regenerated in a catalytic cycle through oxidation-reduction reactions with additives. beilstein-journals.org Mechanical forces, such as grinding or ball-milling, have also been combined with photochemistry to enhance reaction rates, a field known as photomechanochemistry. beilstein-journals.org These principles could foreseeably be applied to organometallic systems containing dcpe to unlock new reactivity.

Theoretical and Computational Studies of 1,2 Bis Dicyclohexylphosphino Ethane and Its Complexes

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic and geometric properties of 1,2-bis(dicyclohexylphosphino)ethane and its coordination compounds. These computational methods are employed to predict molecular structures, vibrational frequencies, and spectroscopic properties, which can then be compared with experimental data for validation.

For instance, calculations can determine the preferred conformations of the flexible ethane (B1197151) backbone and the cyclohexyl groups of the dcpe ligand. When dcpe coordinates to a metal center, quantum chemical calculations can predict the geometry of the resulting complex, such as the pseudo-square-planar coordination observed in some platinum complexes. researchgate.net These studies are crucial for understanding how the steric and electronic properties of the dcpe ligand influence the structure and reactivity of the metal center. researchgate.net Furthermore, simulation studies on related phosphine (B1218219) ligands have been used to investigate interactions with biological molecules, such as DNA, providing a model for how these complexes might exert biological effects. nih.gov

Computational Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the mapping of reaction pathways and the identification of transition states, which is key to understanding reaction mechanisms and kinetics. csmres.co.ukcatalysis.blog By calculating the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. catalysis.blog The highest point on this path corresponds to the transition state, an unstable, high-energy species that determines the activation energy of the reaction. github.iolibretexts.org

Computational methods have been successfully applied to study reactions involving dcpe complexes. A notable example is the reductive elimination of neopentane (B1206597) from a cis-[bis(dicyclohexylphosphino)ethane]hydridoneopentylplatinum(II) complex. researchgate.net Kinetic and spectroscopic studies suggested that the rate-determining step is the reductive elimination of the alkane. researchgate.net Computational calculations can corroborate these findings by modeling the entire reaction coordinate, locating the transition state structure, and calculating its energy. The activation parameters for this specific reaction, determined experimentally, provide a benchmark for such computational studies. researchgate.net

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 28.0 (0.4) kcal/mol |

| Enthalpy of Activation (ΔH‡) at 69°C | 27.3 (0.3) kcal/mol |

| Entropy of Activation (ΔS‡) at 69°C | 5 (1) eu |

| Gibbs Free Energy of Activation (ΔG‡) at 69°C | 25.7 (0.7) kcal/mol |

The process typically involves an initial geometry guess for the transition state, often derived from a relaxed coordinate scan, which is then optimized using algorithms like the Newton-Raphson method. github.iolibretexts.org The successful location of a transition state is confirmed by a frequency calculation, which should yield one and only one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

Analysis of Molecular Orbital Energies in Ligand Design

The design of effective ligands for catalysis and materials science relies heavily on understanding their electronic properties, which are governed by their molecular orbitals (MOs). unlv.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO's energy relates to its electron-accepting ability. researchgate.net

In the context of the dcpe ligand, the phosphorus atoms possess lone pairs of electrons that reside in high-energy orbitals, making them effective electron donors. These lone pairs contribute significantly to the HOMO of the dcpe molecule. When dcpe acts as a ligand, these HOMO-based electrons form sigma bonds with the vacant d-orbitals of a metal center. Computational analysis of the MOs of dcpe allows chemists to quantify its electron-donating strength (basicity) and predict how it will influence the electronic environment of a coordinated metal. wikipedia.org By modifying the substituents on the phosphorus atoms (in this case, cyclohexyl groups), the energies of the HOMO and LUMO can be tuned, thereby altering the ligand's properties and the reactivity of its metal complexes. researchgate.net The stability of the resulting metal-ligand bond is enhanced through this interaction, which can be described by the formation of lower-energy bonding MOs and higher-energy anti-bonding MOs. unlv.eduyoutube.com

Investigation of Intermolecular and Intramolecular Interactions

Molecules are subject to a hierarchy of forces. khanacademy.org Intramolecular forces are the strong chemical bonds (e.g., covalent bonds) that hold atoms together within a single molecule. libretexts.orgunt.edu In this compound, these are the P-C, C-C, and C-H covalent bonds that define its molecular structure.

Intermolecular forces, while much weaker, are the attractions and repulsions between neighboring molecules that dictate the physical properties of a substance, such as its melting point and solubility. libretexts.org For a nonpolar molecule like dcpe, the primary intermolecular forces are London dispersion forces, which arise from temporary fluctuations in electron density creating transient dipoles. libretexts.org Computational methods, including DFT, can be used to model and quantify these weak interactions. nih.gov In complexes of dcpe, particularly with heavy metals like gold, other interactions such as aurophilic interactions—weak attractive forces between gold(I) ions—can also be studied computationally, although they are technically a feature of the complex rather than the ligand alone. acs.org Understanding both types of interactions is crucial for predicting the crystal packing of dcpe and its complexes and for comprehending their behavior in solution. nih.gov

Studies on Ligand-to-Metal Charge Transfer Excited States